(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
CAS No.: 157160-17-3
Cat. No.: VC21080745
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157160-17-3 |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |
| Standard InChI Key | XTKDSQFTLMREPE-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NCC2=CC=CC=N2 |
| SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=N2 |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=N2 |
Introduction
(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine is a complex organic compound belonging to the class of amines. It features a phenyl group and a pyridin-2-ylmethyl moiety attached to an ethanamine backbone, making it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents. This compound is cataloged in reputable chemical databases such as PubChem .
Key Structural Data:
-
Molecular Formula: C14H16N2
-
Molecular Weight: Approximately 212.29 g/mol
-
Stereochemistry: Chiral center at the ethanamine moiety
Synthesis and Purification
The synthesis of (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine involves several key steps, with reaction conditions such as temperature, solvent choice, and catalysts being critical for optimizing yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.
Synthesis Steps:
-
Starting Materials: Typically involves phenyl and pyridin-2-ylmethyl precursors.
-
Reaction Conditions: Careful control of temperature and solvent is necessary.
-
Purification: HPLC is commonly used for purification.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure suggests potential pharmacological properties, making it a candidate for drug discovery and development.
Potential Uses:
-
Medicinal Chemistry: Development of new therapeutic agents.
-
Pharmacological Studies: Evaluation of biological activity.
Chemical Reactions and Mechanism of Action
(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine can participate in various chemical reactions, with the selection of reagents and reaction conditions playing a significant role in determining the outcome. The mechanism of action is hypothesized based on its structural features and biological activity.
Chemical Reactions:
-
Nucleophilic Substitution: Possible reactions with electrophiles.
-
Redox Reactions: Potential involvement in oxidation or reduction processes.
Mechanism of Action:
-
Biological Activity: Hypothesized based on structural features.
-
QSAR Models: Can be used to predict efficacy based on structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume